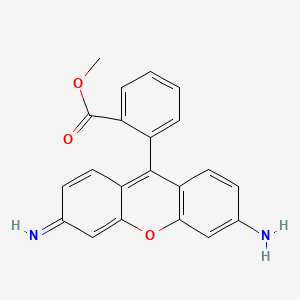

Rhodamine 123 free base

Description

Historical Trajectories of Fluorescent Probe Utilization in Cellular Biology

The journey of fluorescent probes in cell biology began over a century ago with the synthesis of fluorescein (B123965) in 1871 by Adolf von Baeyer. biotium.com However, it was not until 1941 that Albert Coons pioneered the use of fluorescein-conjugated antibodies for immunofluorescence, a technique that revolutionized the visualization of specific proteins within cells and tissues. biotium.com This breakthrough paved the way for the development of a vast arsenal (B13267) of fluorescent molecules designed to label various cellular components, including organelles, membranes, and nucleic acids. biotium.com The class of rhodamine dyes, to which Rhodamine 123 belongs, was first synthesized in 1887. fluorofinder.com These dyes offered red-shifted spectra compared to fluorescein, expanding the palette available for multicolor imaging. fluorofinder.com The advent of fluorescent proteins, such as the green fluorescent protein (GFP) cloned in the 1990s, further transformed live-cell imaging. thermofisher.comwikipedia.org

Academic Significance of Rhodamine 123 as a Cell Biological Tool

Rhodamine 123's prominence in cell biology stems from its specific application in studying mitochondria. ontosight.aiontosight.aibiotium.com Its accumulation within these organelles is directly proportional to the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and function. researchgate.netgenscript.comapexbt.com A decrease in this potential is an early hallmark of apoptosis, or programmed cell death. genscript.comresearchgate.netbmglabtech.com Consequently, Rhodamine 123 has been widely employed to detect and quantify apoptosis in various cell types and in response to different stimuli. researchgate.netbmglabtech.comnih.gov

The fluorescence of Rhodamine 123, with an excitation maximum around 505-507 nm and an emission maximum around 525-529 nm, is readily detectable using fluorescence microscopy and flow cytometry. ontosight.aiontosight.aiplos.org This allows for both qualitative visualization of mitochondrial morphology and distribution, as well as quantitative measurements of mitochondrial activity. nih.govscispace.com

Table 1: Key Properties of Rhodamine 123 Free Base

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H17N2O3 | ontosight.ai |

| Molecular Weight | 380.8 g/mol | nih.gov |

| Excitation Maximum | ~505-507 nm | ontosight.aiontosight.aiplos.org |

| Emission Maximum | ~525-529 nm | ontosight.aiontosight.aiplos.org |

| Cellular Localization | Mitochondria | ontosight.aiontosight.aibiotium.com |

Evolution of Research Paradigms Employing Rhodamine 123

The application of Rhodamine 123 in research has evolved significantly over time. Initially, it was primarily used to simply stain and visualize mitochondria in living cells. scispace.com This allowed researchers to observe changes in mitochondrial distribution and morphology in response to various treatments or cellular states, such as viral transformation. scispace.compnas.org

Later, the focus shifted towards more quantitative applications, particularly in the study of apoptosis. Researchers established protocols to use Rhodamine 123 in conjunction with flow cytometry to kinetically probe mitochondrial function and assess apoptosis. bmglabtech.comnih.gov A decrease in Rhodamine 123 fluorescence intensity became a widely accepted indicator of mitochondrial membrane depolarization and the onset of apoptosis. genscript.comapexbt.combmglabtech.com

More recently, research has explored the role of Rhodamine 123 as a substrate for efflux pumps, particularly P-glycoprotein (P-gp), which is encoded by the multidrug resistance (MDR1) gene. drugbank.comnih.govnih.gov P-gp is a membrane transporter that can pump a wide variety of compounds out of cells, contributing to multidrug resistance in cancer cells. nih.govnih.gov Studies have shown that Rhodamine 123 is actively transported by P-gp, and its efflux can be used to assess the functionality of this transporter. drugbank.comoup.comoup.com This has led to the use of Rhodamine 123 in assays to screen for P-gp inhibitors, which could potentially be used to overcome multidrug resistance in cancer therapy. nih.gov However, it has also been noted that Rhodamine 123 can be a substrate for other transporters, such as organic cation transporters, which necessitates careful interpretation of results in certain cell types. drugbank.com

Table 2: Evolution of Rhodamine 123 Applications in Research

| Research Paradigm | Description | Key Findings |

|---|---|---|

| Mitochondrial Staining and Visualization | Use of Rhodamine 123 to label and observe mitochondria in living cells. | Enabled visualization of mitochondrial distribution and morphology. scispace.compnas.org |

| Apoptosis Detection | Measurement of changes in Rhodamine 123 fluorescence to quantify apoptosis. | A decrease in fluorescence indicates mitochondrial membrane depolarization, an early sign of apoptosis. genscript.comresearchgate.netbmglabtech.com |

| P-glycoprotein (P-gp) Substrate and Inhibitor Screening | Use of Rhodamine 123 efflux to measure the activity of the P-gp drug transporter. | Rhodamine 123 is a substrate for P-gp; its accumulation can be used to screen for P-gp inhibitors. nih.govoup.com |

Structure

3D Structure

Properties

CAS No. |

104114-27-4 |

|---|---|

Molecular Formula |

C21H16N2O3 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

methyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C21H16N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,22H,23H2,1H3 |

InChI Key |

FCGVBHISQBBIQF-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |

Appearance |

Solid powder |

Other CAS No. |

62669-70-9 |

physical_description |

Red to brown powder; [Acros Organics MSDS] |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rhodamine 123 free base; |

Origin of Product |

United States |

Rhodamine 123 Applications in Mitochondrial Bioenergetics and Function

Methodological Approaches for Mitochondrial Membrane Potential (MMP) Assessment

Qualitative and Quantitative Measurement Techniques for Mitochondrial Membrane Potential

Rhodamine 123 is widely employed to qualitatively visualize mitochondria in living cells. thermofisher.comresearchgate.net When cells are incubated with this dye, it is readily taken up by active mitochondria, resulting in a distinct yellow-green fluorescence under a microscope. thermofisher.com A loss of this fluorescence intensity signifies a decrease in MMP, often associated with cellular stress or apoptosis. spandidos-publications.comresearchgate.net

It is important to note that the relationship between Rhodamine 123 fluorescence and MMP is not always linear and can be influenced by experimental conditions such as dye concentration and the amount of mitochondria. nih.gov At higher concentrations, self-quenching of the dye can occur, which needs to be accounted for in quantitative analyses. nih.gov

| Technique | Principle | Application | Key Findings |

| Fluorescence Microscopy | Accumulation of Rhodamine 123 in mitochondria with intact membrane potential, leading to visible fluorescence. researchgate.net | Qualitative assessment of mitochondrial localization and integrity. thermofisher.comresearchgate.net | Loss of fluorescence indicates mitochondrial depolarization. spandidos-publications.comresearchgate.net |

| Flow Cytometry | Measurement of fluorescence intensity of individual cells stained with Rhodamine 123. sigmaaldrich.comcore.ac.uk | Quantitative analysis of MMP in a large cell population. core.ac.uknih.gov | Allows for the identification of subpopulations with different MMPs. mdpi.com |

| Fluorescence Spectroscopy | Measurement of the overall fluorescence intensity and quenching kinetics of Rhodamine 123 in a suspension of cells or isolated mitochondria. researchgate.netnih.gov | Quantitative determination of MMP and its dynamic changes. nih.govnih.gov | The rate of fluorescence quenching is proportional to the MMP. nih.gov |

Rhodamine 123 Fluorescence Dynamics as an Indicator of Mitochondrial Activity

The dynamic changes in Rhodamine 123 fluorescence provide valuable insights into mitochondrial activity. nih.govmedchemexpress.com Energization of mitochondria, for instance by adding respiratory substrates like succinate, leads to an increase in MMP and consequently, the uptake and quenching of Rhodamine 123 fluorescence. researchgate.netnih.gov Conversely, the addition of uncouplers, which dissipate the proton gradient across the inner mitochondrial membrane, causes a rapid release of the dye and a corresponding increase in fluorescence. cas.cznih.gov

The kinetics of these fluorescence changes can be used to study various aspects of mitochondrial function. For example, the rate of fluorescence quenching upon substrate addition reflects the activity of the respiratory chain, while the rate of fluorescence recovery after the addition of an uncoupler indicates the permeability of the mitochondrial membrane. nih.gov

Correlation of Mitochondrial Membrane Potential Changes with Cellular Physiological States

Changes in MMP, as monitored by Rhodamine 123, are closely linked to various cellular physiological and pathological states. scientificlabs.co.ukontosight.airesearchgate.net A decrease in MMP is a hallmark of apoptosis (programmed cell death) and is often observed in response to various cellular stressors. spandidos-publications.comresearchgate.net This depolarization of the mitochondrial membrane is a critical event in the apoptotic cascade, leading to the release of pro-apoptotic factors from the mitochondria. researchgate.net

In contrast, an increase in MMP can be associated with enhanced mitochondrial activity and cellular proliferation. However, excessively high MMP can also be detrimental, leading to increased production of reactive oxygen species (ROS). Therefore, maintaining a stable and optimal MMP is crucial for normal cellular function.

Investigation of Mitochondrial Calcium Dynamics using Rhodamine 123

While Rhodamine 123 is primarily used to measure MMP, it can also be used indirectly to study mitochondrial calcium dynamics. nih.gov A significant influx of calcium into the mitochondria can lead to a transient depolarization of the mitochondrial membrane, which can be detected as a change in Rhodamine 123 fluorescence. researchgate.netnih.gov This allows researchers to investigate the interplay between mitochondrial calcium signaling and bioenergetics. For instance, studies have used Rhodamine 123 to monitor mitochondrial depolarization in response to stimuli that trigger calcium release from intracellular stores. researchgate.netthermofisher.com

It's important to note that for more direct and specific measurement of mitochondrial calcium, other fluorescent indicators like Rhod-2, a derivative of Rhodamine 123, are often preferred. creative-proteomics.com

Characterization of Mitochondrial Dysfunction in Disease Models

Mitochondrial dysfunction is a key feature of numerous diseases, including neurodegenerative disorders and cancer. scientificlabs.co.ukontosight.aiuc.pt Rhodamine 123 is a valuable tool for characterizing these mitochondrial defects in various disease models. scientificlabs.co.ukontosight.ai

In models of neurodegenerative diseases like Machado-Joseph disease, studies have utilized Rhodamine 123 to demonstrate a significant decrease in mitochondrial membrane potential in affected cells and tissues. uc.ptmdpi.com This finding points to impaired mitochondrial function as a contributing factor to the disease pathology. Similarly, in cancer research, Rhodamine 123 is used to assess the impact of anti-cancer drugs on mitochondrial function and to identify compounds that selectively target mitochondria in cancer cells. scientificlabs.co.uk

Research on Mitochondrial Biogenesis and Turnover Processes

Mitochondrial biogenesis, the process of generating new mitochondria, and turnover (mitophagy), the selective removal of damaged mitochondria, are essential for maintaining a healthy mitochondrial population. While Rhodamine 123 does not directly measure these processes, it can be used in conjunction with other techniques to provide insights.

Rhodamine 123 in Multidrug Resistance Mechanism Research

P-glycoprotein (P-gp) Substrate and Efflux Studies with Rhodamine 123

P-glycoprotein (P-gp), the product of the MDR1 gene, is a primary contributor to the MDR phenotype in various cancers. It functions as an ATP-dependent efflux pump, reducing the intracellular concentration of a wide range of chemotherapeutic agents. Rhodamine 123 is a well-established substrate for P-gp, and its fluorescent properties make it an ideal probe for studying the transporter's activity.

The use of Rhodamine 123 in functional assays is a cornerstone of P-gp activity assessment. nih.gov These assays are based on the principle that cells overexpressing P-gp will actively extrude Rhodamine 123, resulting in lower intracellular fluorescence compared to non-resistant cells. glpbio.comnih.gov Flow cytometry is a common technique used to quantify the accumulation and efflux of Rhodamine 123 in cell populations. nih.govresearchgate.net

In a typical assay, cells are loaded with Rhodamine 123, and the rate of its efflux is measured over time. A significant correlation has been demonstrated between the expression of the mdr-1 gene and the rate of Rhodamine 123 efflux. nih.gov For instance, in P-gp-overexpressing MCF7R breast cancer cells, Rhodamine 123 accumulation is markedly lower than in the parental, sensitive MCF7 cell line. mdpi.comnih.gov This difference in accumulation provides a direct measure of P-gp's functional activity. nih.gov The sensitivity of this assay allows for the characterization of cells with even low levels of P-gp-mediated resistance. nih.gov

| Cell Line Pair | P-gp Expression | Rhodamine 123 Accumulation | Reference |

| MCF7 vs. MCF7R | Low vs. High | High vs. Low | mdpi.comnih.gov |

| EMT6/P vs. EMT6/AR1.0 | Low vs. High | High vs. Dramatically Reduced | nih.gov |

| KB-3-1 vs. KB-8-5/KB-C1 | Sensitive vs. MDR Mutants | Higher vs. Lower | nih.gov |

This table illustrates the inverse relationship between P-glycoprotein (P-gp) expression and Rhodamine 123 accumulation in various cancer cell lines, a key principle in functional assays for P-gp activity.

A critical aspect of MDR research is the identification of compounds that can inhibit P-gp activity and restore sensitivity to chemotherapeutic drugs. Rhodamine 123 efflux assays are widely used to screen for such P-gp modulators. nih.gov The addition of a P-gp inhibitor will block the efflux of Rhodamine 123, leading to its increased intracellular accumulation in resistant cells. nih.gov

Several compounds have been shown to effectively inhibit P-gp-mediated Rhodamine 123 transport. These include verapamil (B1683045), cyclosporin (B1163) A, and third-generation inhibitors like PSC 833. nih.govnih.govnih.govnih.gov For example, in primary cultured bovine brain microvessel endothelial cells, which express P-gp as part of the blood-brain barrier, treatment with cyclosporin A significantly increases Rhodamine 123 accumulation. nih.gov Similarly, in the P-gp-overexpressing Namalwa/MDR1 cell line, verapamil can effectively block the efflux of Rhodamine 123. researchgate.net The relative efficacy of different inhibitors can also be determined using this assay, with studies showing PSC-833 to be more potent than cyclosporin A, which in turn is more effective than verapamil. nih.gov

| P-gp Modulator | Effect on Rhodamine 123 Efflux | Effect on Intracellular Rhodamine 123 | Reference |

| Verapamil | Inhibition | Increased Accumulation | nih.govnih.govresearchgate.netnih.gov |

| Cyclosporin A | Inhibition | Increased Accumulation | nih.govnih.govnih.govnih.gov |

| PSC 833 | Inhibition | Increased Accumulation | nih.govnih.gov |

| Dipyridamole | Inhibition | Increased Accumulation | nih.gov |

| Quinidine (B1679956) | Inhibition | Increased Accumulation | nih.gov |

This table summarizes the effects of various exogenous compounds on P-glycoprotein (P-gp) mediated Rhodamine 123 transport, demonstrating their potential as MDR reversal agents.

Understanding the kinetics of P-gp-mediated transport is crucial for elucidating its mechanism of action. Rhodamine 123 has been used to study these kinetics, revealing that its transport is a saturable process that follows Michaelis-Menten kinetics. This indicates that Rhodamine 123 binds to specific sites on the P-gp transporter.

One study investigating a mutant form of P-gp (14A) that, surprisingly, imports Rhodamine 123 into cells, determined the Michaelis constant (Km) for Rhodamine 123 uptake by this mutant to be 1.69 ± 0.12 μM. In the same study, the Km for the efflux of Rhodamine 123 by wild-type P-gp was found to be 2.98 ± 0.51 μM. pnas.org These findings demonstrate that Rhodamine 123 uptake by the mutant and efflux by the wild-type P-gp are both concentration-dependent, saturable processes with similar kinetic properties. pnas.org The unidirectional efflux of Rhodamine 123 has been shown to be directly proportional to the level of P-gp expression. pnas.org

Rhodamine 123 serves as a valuable tool for investigating the complex interactions between various drugs and the P-gp transporter. By observing how different compounds compete with or inhibit the transport of Rhodamine 123, researchers can gain insights into the substrate specificity of P-gp. The existence of multiple drug binding sites on P-gp can lead to differential inhibition of the transport of various substrates. For example, some compounds may inhibit the efflux of one P-gp substrate but not another. This has been observed with itraconazole (B105839), which blocks the P-gp-mediated efflux of daunorubicin (B1662515) but not Rhodamine 123. mdpi.com This suggests that itraconazole and Rhodamine 123 may interact with different sites on the P-gp molecule. mdpi.com

Furthermore, studies using potent P-gp inhibitors like tariquidar (B1662512) have demonstrated that the efflux of Rhodamine 123 in P-gp mutant cells is indeed transporter-mediated. nih.gov The ability to inhibit Rhodamine 123 transport with specific antagonists confirms that the observed efflux is a direct result of P-gp activity. nih.gov

Interactions with Multidrug Resistance-Associated Protein 1 (MRP1)

While P-gp is a major player in multidrug resistance, other transporters, such as the Multidrug Resistance-Associated Protein 1 (MRP1), also contribute to this phenomenon. bohrium.com Research has shown that Rhodamine 123 is also a substrate for MRP1, although it may be transported less efficiently than by P-gp. nih.govnih.gov

In MRP-associated MDR cell lines that are P-gp-negative, such as COR-L23/R, a significant efflux of Rhodamine 123 is still observed, which is not significantly affected by the P-gp inhibitor cyclosporin A. nih.gov This indicates that MRP1 can independently mediate the transport of Rhodamine 123. nih.gov Photoaffinity labeling studies using a photoreactive analogue of Rhodamine 123 have confirmed a direct and saturable binding of Rhodamine 123 to MRP1. acs.org The binding of Rhodamine 123 to MRP1 can be inhibited by other MRP1 substrates like leukotriene C4, but to a lesser extent by compounds such as doxorubicin (B1662922) and colchicine. acs.org Kinetic analyses have further characterized the MRP1-mediated transport of rhodamine dyes, demonstrating that it is a glutathione-dependent process. nih.govresearchgate.net

Methodological Advancements and Analytical Techniques Utilizing Rhodamine 123

Flow Cytometry Applications

Flow cytometry, a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population, has been extensively adapted for use with Rhodamine 123. This combination allows for the rapid, quantitative analysis of mitochondrial function and other cellular parameters in a large number of cells.

The fluorescence intensity of intracellular Rhodamine 123 is directly proportional to the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular metabolic activity. apexbt.comapexbt.com Flow cytometry enables the precise quantification of this fluorescence on a single-cell basis. The uptake of Rhodamine 123 into the mitochondrial matrix is an electrophoretic process driven by the negative charge across the inner mitochondrial membrane. Healthy, respiring cells with a high ΔΨm will accumulate more Rhodamine 123 and exhibit brighter fluorescence compared to cells with depolarized mitochondria. apexbt.comapexbt.com

Several factors can influence the quantitative measurement of Rhodamine 123 fluorescence. The concentration of the dye and the incubation time are critical parameters that need to be optimized for different cell types and experimental conditions. nih.govnih.gov Studies have shown a dose-dependent relationship between the concentration of Rhodamine 123 in the medium and its accumulation in the cell. nih.gov Furthermore, the initial rate of Rhodamine 123 uptake has been demonstrated to be a highly reproducible and sensitive parameter for estimating ΔΨm. nih.gov It is also important to consider that the fluorescence emission spectrum of Rhodamine 123 can undergo a red shift upon accumulation within the cell, suggesting the formation of a complex. nih.gov

Recent research has also highlighted the possibility of intracellular and intramitochondrial modifications of the Rhodamine 123 molecule over time, which could potentially affect the accuracy of ΔΨm measurements. mdpi.com Therefore, careful consideration of these factors is crucial for obtaining reliable and reproducible quantitative data on intracellular Rhodamine 123 fluorescence.

| Factor | Description | Key Findings |

|---|---|---|

| Dye Concentration | The amount of Rhodamine 123 available to the cells. | There is a dose-dependent relationship between external concentration and intracellular accumulation. nih.gov Optimal non-cytotoxic concentrations for human leukemic cell lines are in the range of 50-200 ng/ml. nih.gov |

| Incubation Time | The duration for which cells are exposed to the dye. | Near maximum binding is typically reached after 5 to 10 minutes. nih.gov A rapid kinetic assay of about 5 minutes can be used to measure the initial rate of uptake. nih.gov |

| Cellular Health and Metabolic State | The physiological condition of the cells. | Increased uptake is observed during the transition from quiescence to the cell cycle. nih.gov Cell death can lead to a transient increase in fluorescence. nih.gov |

| Intracellular Modification | Chemical changes to the Rhodamine 123 molecule within the cell. | Significant modifications of rhodamine molecules can develop over time, potentially affecting fluorescence measurements. mdpi.com |

Rhodamine 123 can be used in conjunction with other fluorescent probes to simultaneously assess cell viability and metabolic state. A common approach involves co-staining cells with Rhodamine 123 and a viability dye such as propidium (B1200493) iodide (PI) or ethidium (B1194527) bromide. nih.gov Viable cells with intact plasma membranes will exclude PI, while non-viable cells will be permeable to it. By analyzing the fluorescence of both dyes, it is possible to distinguish between four cell populations: viable, metabolically active cells (Rhodamine 123-positive, PI-negative); viable, metabolically inactive cells (Rhodamine 123-low, PI-negative); non-viable, metabolically active cells (Rhodamine 123-positive, PI-positive); and non-viable, metabolically inactive cells (Rhodamine 123-low, PI-positive).

Changes in Rhodamine 123 uptake are also correlated with shifts in the metabolic state of cells. For instance, an increase in Rhodamine 123 uptake is observed when quiescent cells are stimulated to enter the cell cycle, reflecting an increase in mitochondrial activity to meet the higher energy demands of proliferation. nih.gov Conversely, a decrease in uptake can be seen during cellular differentiation. nih.gov This makes Rhodamine 123 a valuable tool for monitoring metabolic transitions in various biological processes.

Rhodamine 123 is a substrate for certain ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which is encoded by the MDR1 gene. nih.govnih.gov Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells, as it actively pumps a wide range of chemotherapeutic drugs out of the cell. The efflux of Rhodamine 123 can be used as a functional assay to identify and characterize cell subpopulations with an MDR phenotype. nih.govresearchgate.net

In this assay, cells are first loaded with Rhodamine 123. The rate of dye efflux is then measured over time using flow cytometry. Cells with high levels of P-gp activity will rapidly pump out the dye, resulting in a faster decrease in intracellular fluorescence compared to cells with low or no P-gp activity. nih.gov The specificity of the efflux can be confirmed by using known P-gp inhibitors, such as verapamil (B1683045) or cyclosporin (B1163) A, which will block the efflux and lead to increased retention of Rhodamine 123 in MDR cells. nih.govnih.gov This technique allows for the functional characterization of MDR in heterogeneous cell populations and for the screening of potential MDR-reversing agents. merckmillipore.com

| Cell Type | P-gp Expression | Rhodamine 123 Efflux Rate | Effect of P-gp Inhibitors |

|---|---|---|---|

| Drug-sensitive cancer cells | Low/None | Slow | Minimal effect |

| Multidrug-resistant cancer cells | High | Rapid | Significant inhibition of efflux |

| Hematopoietic stem cells | High | Rapid | Significant inhibition of efflux |

Fluorescence Microscopy Techniques

Fluorescence microscopy provides a powerful means to visualize the subcellular localization and dynamics of Rhodamine 123, offering spatial information that complements the quantitative data obtained from flow cytometry.

Confocal laser scanning microscopy (CLSM) has been instrumental in confirming the specific accumulation of Rhodamine 123 within mitochondria. nih.govnih.gov The optical sectioning capability of CLSM allows for the generation of high-resolution images of fluorescently labeled structures within a single cell, eliminating out-of-focus blur. Studies using CLSM have unequivocally demonstrated that the fluorescence of Rhodamine 123 co-localizes with mitochondria, providing direct visual evidence of its utility as a mitochondrial-specific probe. acta-microscopica.orgacta-microscopica.org

CLSM can also be used to observe alterations in mitochondrial distribution and morphology in response to various stimuli. For example, changes in mitochondrial organization have been detected following viral transformation and treatment with cytoskeletal-disrupting agents. nih.gov In multidrug-resistant cells, CLSM has been used to study the subcellular distribution of Rhodamine 123, revealing its localization to both the plasma membrane and intracellular compartments. nih.gov

Mitochondria are highly dynamic organelles that undergo continuous cycles of fusion and fission, processes that are crucial for maintaining mitochondrial function and cellular homeostasis. Rhodamine 123 can be used for the real-time monitoring of these mitochondrial dynamics in living cells using time-lapse fluorescence microscopy. nih.gov By capturing a series of images over time, it is possible to visualize the movement, fusion, and fission of individual mitochondria.

Changes in Rhodamine 123 fluorescence intensity can also provide insights into the functional state of mitochondria during these dynamic events. For instance, a loss of fluorescence may indicate mitochondrial depolarization, which is often associated with mitochondrial fragmentation. Conversely, an increase in fluorescence could reflect the fusion of mitochondria and the formation of a more interconnected and energized mitochondrial network. This ability to monitor both the morphology and functional state of mitochondria in real-time makes Rhodamine 123 a valuable tool for studying the intricate processes of mitochondrial dynamics.

Spectroscopic Approaches

Spectroscopic methods are fundamental to understanding the behavior of Rhodamine 123 within biological and chemical systems. These techniques provide insights into its interaction with its microenvironment, which is crucial for the correct interpretation of experimental data.

An extensive search of scientific literature did not yield specific studies where Nuclear Magnetic Resonance (NMR) spectroscopy is used in conjunction with Rhodamine 123 for the primary analysis of cellular metabolism. Rhodamine 123 is principally a fluorescent probe, and its application is overwhelmingly centered on fluorescence-based techniques such as fluorescence microscopy and flow cytometry to assess mitochondrial function. NMR spectroscopy, while a powerful tool for metabolic analysis, operates on different principles, detecting the magnetic properties of atomic nuclei. The current body of research does not indicate a direct, synergistic application of Rhodamine 123 with NMR for metabolic studies.

The fluorescence of Rhodamine 123 is highly sensitive to its local environment, a characteristic that has been extensively studied using fluorescence spectrometry. plos.org Its spectral properties, including excitation and emission maxima (λmax) and quantum yield, are altered by solvent polarity, binding to macromolecules, and aggregation. nih.govresearchgate.net

In aqueous solutions, Rhodamine 123 exhibits fluorescence self-quenching at concentrations above approximately 5 µM, where the fluorescence intensity begins to decrease with increasing concentration. nih.gov When taken up by energized mitochondria, the dye undergoes a red shift in its absorbance and fluorescence spectra. nih.gov This spectral shift is accompanied by fluorescence quenching, which can be as high as 75%, and these changes vary linearly with the membrane potential. nih.gov

Studies have characterized the excitation and emission maxima in various solvents and buffer systems to optimize its use in in vitro assays. plos.orgnih.gov For instance, the local chemical environment can significantly impact fluorescence emission, with different solvents yielding different spectral profiles. researchgate.net This environmental sensitivity is critical for interpreting data from cellular assays, as changes in fluorescence can indicate not only shifts in mitochondrial membrane potential but also interactions with cellular components like P-glycoprotein. researchgate.net In multidrug-resistant cells overexpressing P-glycoprotein, the fluorescence spectrum of Rhodamine 123 is characteristic of the dye in a hydrophilic, aqueous environment, suggesting it has been expelled from the cell membrane. researchgate.net

Table 1: Spectral Properties of Rhodamine 123 in Different Media

| Medium | Excitation Max (λex) | Emission Max (λem) | Reference |

|---|---|---|---|

| Methanol (MeOH) | 505 nm | 534 nm | biotium.com |

| Aqueous Solution | 503 nm | 527 nm | nih.govmedchemexpress.com |

| 1% (v/v) Methanol in HBSS | 505 nm | 525 nm | plos.orgnih.gov |

| General Reference | 508 nm | 528 nm | aatbio.com |

This table is interactive and can be sorted by column.

Integration with Advanced Imaging Modalities for Biological Research

Rhodamine 123's bright fluorescence makes it an ideal probe for various advanced imaging techniques, enabling high-resolution visualization of mitochondria in living cells and tissues. wikipedia.org

Confocal Laser Scanning Microscopy (CLSM): Confocal microscopy allows for the optical sectioning of samples, eliminating out-of-focus light to create sharp, detailed images. Rhodamine 123 is widely used with CLSM to visualize mitochondrial morphology, distribution, and membrane potential in 3D. researchgate.netresearchgate.net It has been successfully used to identify mitochondria in specialized plant cells, such as phloem sieve elements, and to observe their metabolic activity. acta-microscopica.orgacta-microscopica.org In cancer research, CLSM tracks the colocalization of Rhodamine 123 with other fluorescent compounds to confirm their accumulation within mitochondria. spandidos-publications.com

Two-Photon/Multiphoton Microscopy (TPM/MPM): For imaging deeper into living tissues, two-photon microscopy is the modality of choice. nih.gov It uses lower-energy, near-infrared excitation light, which penetrates tissue more effectively and causes less photodamage than the visible light used in confocal microscopy. nih.gov Rhodamine 123 has been successfully used in intravital multiphoton imaging of the rat liver to study its uptake, distribution, and excretion in real-time. tandfonline.com In these studies, an excitation wavelength of 900 nm was used to monitor Rhodamine 123 fluorescence at depths of around 30 µm below the liver surface. tandfonline.comresearchgate.net This technique has also been applied to detect reactive oxygen species in human skin by observing the fluorescence of Rhodamine 123 formed from its nonfluorescent precursor, dihydrorhodamine. nih.gov

Flow Cytometry: This technique allows for the high-throughput analysis of thousands of cells per second. nih.govnih.gov Cells stained with Rhodamine 123 can be analyzed by flow cytometry to quantify mitochondrial membrane potential across a cell population. A decrease in cellular fluorescence indicates a drop in ΔΨm, which is a key indicator of apoptosis or cellular stress. apexbt.com Flow cytometry is also a critical tool for studying drug resistance, where the efflux of Rhodamine 123 by transporters like P-glycoprotein is measured to assess transporter function and inhibition. researchgate.net

Utility of Rhodamine 123 in In Vitro and In Vivo Research Models

Rhodamine 123 is a versatile probe used across a wide range of experimental models, from cell cultures to whole organisms.

In Vitro Applications: The most common in vitro use of Rhodamine 123 is for the assessment of mitochondrial membrane potential (ΔΨm) in cultured cells. apexbt.comapexbt.comnih.gov As a cationic dye, it accumulates in the negatively charged mitochondrial matrix. nih.gov A decrease in ΔΨm, a hallmark of early apoptosis, results in the release of the dye from the mitochondria and a corresponding drop in cellular fluorescence. apexbt.comapexbt.com This principle is the basis for widely used apoptosis assay kits, which often include a protonophore like CCCP as a positive control to depolarize the mitochondrial membrane. apexbt.comapexbt.com

Another major in vitro application is in the study of multidrug resistance (MDR). Rhodamine 123 is a well-characterized substrate for the P-glycoprotein (P-gp/MDR1) efflux pump. plos.orgnih.gov Assays measuring the accumulation or efflux of Rhodamine 123 in P-gp-expressing cell lines (e.g., MCF7R) are used to screen for potential P-gp inhibitors. nih.govresearchgate.netnih.gov An increase in intracellular Rhodamine 123 fluorescence in the presence of a test compound indicates inhibition of P-gp activity. nih.gov

In Vivo Applications: Rhodamine 123 has been employed in several animal models. In murine models, particularly in nude mice bearing human tumor xenografts, it has been investigated for its anticarcinoma activity and as a photosensitizer in photodynamic therapy. nih.govdoi.org Studies have shown that carcinoma cells retain Rhodamine 123 for longer periods than normal epithelial cells, which may explain its selective antitumor effects. scispace.com For example, combining Rhodamine 123 with hyperthermia resulted in a significant decrease in tumor growth rate in a nude mouse model with melanoma cells. nih.gov Similarly, when used as a sensitizing agent for argon laser treatment, it led to the complete eradication of transplanted human tumors in nude mice. nih.gov

More recently, zebrafish xenograft models have been used to image cancer cells in vivo using novel fluorescent compounds, with Rhodamine 123 used as a co-stain to confirm the new compound's localization to the mitochondria. spandidos-publications.com

Table 2: Summary of Rhodamine 123 Applications in Research Models

| Research Model | Application | Key Findings | Reference(s) |

|---|---|---|---|

| Human Cancer Cell Lines (in vitro) | Cytotoxicity and Hyperthermia | Enhanced cytotoxic effect when combined with hyperthermia in melanoma, colon, lung, and breast cancer cells. | nih.gov |

| P-gp-overexpressing MCF7R cells (in vitro) | P-glycoprotein Inhibition Assay | Increased Rhodamine 123 accumulation in the presence of P-gp inhibitors, allowing IC50 value determination. | nih.govnih.gov |

| Head and Neck Squamous Carcinoma Cells (in vitro) | Mitochondrial Membrane Potential | Used to monitor changes in ΔΨm as an indicator of CLIC4 knockdown-induced apoptosis. | nih.gov |

| Nude Mice with Human Tumor Xenografts (in vivo) | Photodynamic Therapy | Complete tumor eradication when "sensitized" with Rhodamine 123 and treated with an argon laser. | nih.gov |

| Nude Mice with Melanoma (in vivo) | Combination Therapy | Significant decrease in tumor growth when combined with hyperthermia. | nih.gov |

| BALB/c Mice (in vivo) | Systemic Toxicity Study | Established that doses of 1 µg/g were non-toxic, while doses ≥10 µg/g showed systemic toxicity. | nih.gov |

| Murine Renal Adenocarcinoma (in vivo) | Anticarcinoma Activity | Demonstrated prolonged retention in tumor cells vs. normal cells; antitumor activity was potentiated by other mitochondrial toxins. | scispace.com |

| Zebrafish Xenograft Model (in vivo) | Cancer Cell Imaging | Used as a mitochondrial co-stain to validate the localization of a novel cancer-targeting fluorescent dye. | spandidos-publications.com |

This table is interactive and can be sorted by column.

Table of Compounds Mentioned

| Compound Name |

|---|

| Rhodamine 123 |

| Dihydrorhodamine |

| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) |

| Verapamil |

| Cyclosporin A |

| 2-deoxyglucose |

Interactions of Rhodamine 123 with Cellular Components and Pharmacokinetic Insights

Mechanisms and Kinetics of Cellular Uptake

The cellular uptake of Rhodamine 123 is a multifaceted process involving both passive and active transport mechanisms, influenced by the physicochemical properties of the dye and cellular conditions. The positively charged nature of Rhodamine 123 at physiological pH plays a crucial role in its accumulation within cells, primarily driven by the negative membrane potential of the plasma and mitochondrial membranes nih.govwikipedia.org.

Differentiating Passive Diffusion from Active Transport Mechanisms

The entry of Rhodamine 123 into cells is not solely a passive event but a combination of passive diffusion and carrier-mediated active transport nih.govplos.org. At concentrations below 2 µM, the uptake is predominantly facilitated by active transport mechanisms nih.govplos.org. Specifically, studies have identified the Organic Anion Transporting Polypeptide 1A2 (OATP1A2) as a key transporter involved in this process nih.gov. This carrier-mediated influx is a saturable process, indicating a finite number of transporters on the cell surface nih.gov.

Conversely, at concentrations exceeding its critical micelle concentration of approximately 1.9 µM, Rhodamine 123 can form micelles that are thought to cross the cell membrane via passive diffusion plos.org. This concentration-dependent shift in the primary uptake mechanism highlights the complexity of its cellular entry. The lipophilic character of Rhodamine 123, although not exceedingly high, also contributes to its ability to traverse the lipid bilayer nih.gov.

Table 1: Mechanisms of Rhodamine 123 Cellular Uptake

| Concentration Range | Primary Mechanism | Key Proteins Involved | Characteristics |

| < 2 µM | Active Transport | OATP1A2, OCT1, OCT2 | Saturable, carrier-mediated |

| > 2 µM | Passive Diffusion | N/A | Micelle-mediated |

Influence of Cellular Conditions on Rhodamine 123 Uptake (e.g., pH)

Cellular and extracellular conditions, such as pH, can modulate the uptake of Rhodamine 123. As a cationic dye, its charge state is influenced by the surrounding pH, which in turn affects its interaction with the cell membrane and transport proteins. At physiological pH, Rhodamine 123 is positively charged, facilitating its accumulation in response to the negative transmembrane potential nih.gov. While detailed quantitative data on the direct effect of varying extracellular pH on uptake kinetics are not extensively documented in the readily available literature, it is understood that alterations in cellular pH can impact the activity of transporters and the magnitude of the membrane potential, thereby indirectly influencing Rhodamine 123 accumulation. For instance, conditions that lead to cellular depolarization would be expected to decrease the uptake of this cationic dye.

Role of Organic Cation Transporters (OCT) in Rhodamine 123 Transport

Organic Cation Transporters (OCTs) are integral to the active transport of Rhodamine 123 into cells. Both human OCT1 and OCT2 have been demonstrated to be high-affinity transporters for Rhodamine 123 nih.govresearchgate.net. The involvement of these transporters is evidenced by the enhanced uptake of the dye in cells overexpressing hOCT1 and hOCT2 nih.govresearchgate.net. This transport is a carrier-mediated and saturable process, with reported K_m values of 0.54 µM for hOCT1 and 0.61 µM for hOCT2 nih.govresearchgate.net. The activity of these transporters can be inhibited by known OCT inhibitors such as verapamil (B1683045), amitriptyline, prazosin, and quinine, which consequently reduce the cellular accumulation of Rhodamine 123 researchgate.net.

Table 2: Kinetic Parameters of Rhodamine 123 Transport by Human OCTs

| Transporter | K_m (µM) |

| hOCT1 | 0.54 |

| hOCT2 | 0.61 |

Intracellular Localization and Binding Characteristics

Once inside the cell, Rhodamine 123 does not distribute uniformly. Instead, it exhibits a distinct pattern of localization, primarily concentrating in the mitochondria, with some evidence of interaction with other subcellular structures.

Mechanisms of Mitochondrial Sequestration and Intracellular Retention

The primary site of Rhodamine 123 accumulation within the cell is the mitochondria wikipedia.orgnih.govbiotium.com. This sequestration is largely driven by the high negative mitochondrial membrane potential (ΔΨm) nih.gov. The positively charged Rhodamine 123 is electrophoretically driven into the mitochondrial matrix, a process that is dependent on metabolically active mitochondria nih.gov. Consequently, agents that dissipate the mitochondrial membrane potential prevent the uptake of Rhodamine 123 by these organelles nih.gov.

The retention of Rhodamine 123 within mitochondria can be remarkably long, in some cases lasting for days in certain cell types like cardiac muscle and some carcinoma cells. The release of the dye from cells follows first-order kinetics and occurs in two distinct phases, suggesting the presence of at least two types of binding sites with different affinities within the mitochondria nih.gov. The half-times for the rapid and slow release fractions have been reported to be approximately 0.8-1.1 hours and 2.8-4.2 hours, respectively, in lymphocytes and leukemic cells nih.gov.

Table 3: Intracellular Retention Half-Life of Rhodamine 123

| Release Phase | Half-Life (hours) |

| Rapid | 0.8 - 1.1 |

| Slow | 2.8 - 4.2 |

Interactions with Other Subcellular Organelles or Macromolecules

While mitochondria are the principal destination for Rhodamine 123, some studies suggest potential interactions with other subcellular components. Co-localization studies have indicated that Rhodamine 123 may also be found in lysosomes researchgate.net. However, the extent and significance of this lysosomal localization are not as well-characterized as its mitochondrial accumulation. There is also evidence of Rhodamine 123 binding to macromolecules within the cell, as indicated by a red shift in its emission spectrum upon cellular uptake, which is suggestive of complex formation nih.gov. Furthermore, a portion of intracellular Rhodamine 123 can be found in a sequestered, insoluble fraction, with the degree of sequestration varying between different cell lines nih.gov. For instance, MDCKII cells have shown around 50% sequestration, while in Huh7 cells, it is approximately 30% nih.gov. The interaction with cytoplasmic proteins such as albumin is also a factor, with a reported K_d of around 2 µM, which can affect the free concentration of the dye within the cell nih.gov.

Metabolism and Biotransformation Pathways of Rhodamine 123

The metabolism of Rhodamine 123 involves several biotransformation pathways that alter its structure and facilitate its elimination from biological systems. These pathways primarily involve the formation of metabolites through enzymatic reactions.

Formation of Rhodamine 123 Metabolites in Biological Systems

In biological systems, Rhodamine 123 undergoes metabolic conversion to form distinct metabolites. The primary metabolites identified are Rhodamine 110 and a glucuronide conjugate of the parent compound.

Rhodamine 110: This metabolite is formed through the de-esterification of Rhodamine 123. This process is catalyzed by intracellular esterases, which remove the methyl ester group from the Rhodamine 123 molecule nih.gov. The formation of Rhodamine 110 is a significant step in the biotransformation of Rhodamine 123.

Rhodamine 123 Glucuronide: Another major metabolic pathway is the conjugation of Rhodamine 123 with glucuronic acid, resulting in the formation of a glucuronide conjugate nih.gov. This reaction increases the water solubility of the compound, which is a common mechanism for detoxification and excretion of foreign substances wikipedia.orgnih.gov. Studies in isolated perfused rat livers have shown that a significant portion of a Rhodamine 123 dose is recovered in the bile as this glucuronidated metabolite nih.gov.

The following table summarizes the key metabolites of Rhodamine 123 found in biological systems.

| Metabolite Name | Precursor | Formation Pathway | Key Enzyme(s) |

| Rhodamine 110 | Rhodamine 123 | De-esterification | Intracellular esterases |

| Rhodamine 123 Glucuronide | Rhodamine 123 | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

Enzymatic Modifications and their Biological Implications (e.g., Cytochrome P450 Involvement)

The enzymatic modification of Rhodamine 123 is a critical aspect of its metabolism. While Cytochrome P450 (CYP) enzymes are major contributors to the metabolism of many xenobiotics, evidence suggests that their role in the direct metabolism of Rhodamine 123 is limited.

Research has indicated that Rhodamine 123 is not a substrate for Cytochrome P450 3A (CYP3A) nih.gov. The primary enzymatic modifications involve intracellular esterases for the conversion to Rhodamine 110 and UDP-glucuronosyltransferases (UGTs) for the formation of the glucuronide conjugate nih.govnih.gov. Glucuronidation is a major Phase II metabolic reaction that attaches a glucuronic acid moiety to a substrate, thereby increasing its hydrophilicity and facilitating its excretion wikipedia.orgnih.gov. While the involvement of UGTs in Rhodamine 123 metabolism is established, the specific UGT isoforms responsible for this conjugation have not been definitively identified in the reviewed literature.

The biological implication of these enzymatic modifications is the conversion of the lipophilic Rhodamine 123 into more polar metabolites that can be more readily eliminated from the body. The formation of Rhodamine 110, which is also fluorescent, and its subsequent glucuronidation have led to the suggestion that Rhodamine 123 could serve as a dual marker for studying the activity of both P-glycoprotein (MDR1) and Multidrug Resistance-Associated Protein 2 (MRP2), as the glucuronidated metabolite is a substrate for MRP2 nih.gov.

Efflux Mechanisms and Systemic Disposition

The systemic disposition of Rhodamine 123 is heavily influenced by efflux transporters, which actively pump the compound out of cells and across biological barriers. These mechanisms play a crucial role in its renal excretion and its limited access to the central nervous system.

Renal Excretion Pathways of Rhodamine 123

The renal excretion of Rhodamine 123 is an active process involving tubular secretion. However, the precise roles of different transporters in this process have been a subject of some debate in the scientific literature.

Studies have shown that Rhodamine 123 is a substrate for both P-glycoprotein (P-gp) and organic cation transporters (OCTs) nih.govnih.gov. This dual substrate nature can complicate the interpretation of its renal handling. Some research indicates that in the kidney, Rhodamine 123 is preferentially secreted by the organic cation carrier system nih.gov. This is supported by findings where inhibitors of organic cation transport significantly reduced the renal clearance of Rhodamine 123 nih.gov.

Conversely, other studies suggest a significant role for P-glycoprotein in the renal tubular secretion of Rhodamine 123. The compound has been used to assess P-gp functionality in various cell lines, including those of renal origin nih.govmdpi.com. It has been observed that for some kidney cell lines, Rhodamine 123 is transported by both P-gp and the organic cation carrier systems, making it a less selective substrate for studying P-gp function in tissues where both transporter systems are present nih.gov.

The following table summarizes the findings on transporters involved in the renal excretion of Rhodamine 123.

| Transporter | Role in Renal Excretion | Supporting Evidence |

| Organic Cation Transporters (OCTs) | Active tubular secretion | Inhibition of OCTs with cimetidine (B194882) reduces renal clearance. nih.gov |

| P-glycoprotein (P-gp) | Active tubular secretion | Rhodamine 123 is a known P-gp substrate; its transport is inhibited by P-gp inhibitors in relevant cell models. nih.govmdpi.com |

Blood-Brain Barrier Transport Dynamics of Rhodamine 123

The blood-brain barrier (BBB) tightly regulates the passage of substances into the brain. The transport of Rhodamine 123 across this barrier is significantly restricted by the action of the efflux transporter P-glycoprotein.

P-glycoprotein is highly expressed on the luminal surface of the brain microvascular endothelial cells that form the BBB nih.gov. It functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates, including Rhodamine 123, out of the endothelial cells and back into the bloodstream, thereby limiting their entry into the brain nih.govresearchgate.net.

The functional activity of P-gp at the BBB can be quantitatively examined using Rhodamine 123. Studies have shown that the accumulation of Rhodamine 123 in brain microvessel endothelial cell monolayers is significantly increased in the presence of P-gp inhibitors such as cyclosporin (B1163) A, verapamil, and quinidine (B1679956) nih.gov. This demonstrates the crucial role of P-gp in limiting the brain penetration of Rhodamine 123. Molecular dynamics simulations have further elucidated the mechanisms by which Rhodamine 123 enters the P-gp binding cavity for subsequent efflux nih.gov.

The table below outlines the key aspects of Rhodamine 123 transport at the blood-brain barrier.

| Transporter | Location | Function | Impact on Rhodamine 123 |

| P-glycoprotein (P-gp) | Luminal membrane of brain microvascular endothelial cells | ATP-dependent efflux pump | Actively transports Rhodamine 123 out of the brain, limiting its accumulation in the central nervous system. nih.govresearchgate.netnih.gov |

Future Directions and Emerging Research Avenues for Rhodamine 123

Integration of Rhodamine 123 into Microphysiological Systems (Organ-on-a-Chip)

Microphysiological systems, also known as organ-on-a-chip technologies, are revolutionary platforms that mimic the complex structures and functions of human organs in vitro. The integration of Rhodamine 123 into these systems offers a powerful tool for real-time monitoring of mitochondrial function and cellular health in a more physiologically relevant context.

Recent studies have demonstrated the utility of Rhodamine 123 in these advanced models. For instance, it has been successfully used in a proximal tubule-on-a-chip system to continuously track the transport of substances mediated by multidrug resistance protein 1 (MDR1) nih.govresearchgate.net. By employing a miniaturized fluorescence measurement device, researchers were able to monitor the transport of Rhodamine 123 across an artificial tubular barrier over an extended period, providing valuable insights into the kinetics of MDR1-mediated transport under conditions of pressure and flow nih.govresearchgate.net.

The ability to use Rhodamine 123 in such dynamic, microfluidic environments opens up new possibilities for:

Toxicity screening: Assessing the mitochondrial toxicity of drug candidates in a human-relevant system.

Disease modeling: Studying the role of mitochondrial dysfunction in various diseases by observing Rhodamine 123 uptake and distribution in organ-on-a-chip models.

Pharmacokinetic studies: Investigating the transport and metabolism of drugs that interact with mitochondria.

| Research Application | Microphysiological System | Key Findings |

| Drug Transporter Kinetics | Proximal Tubule-on-a-Chip | Continuously tracked MDR1-mediated transport of Rhodamine 123, demonstrating the impact of pressure and flow on both active and passive transport. nih.govresearchgate.net |

Exploration of Novel Therapeutic Strategies Targeting Mitochondrial Pathways

Mitochondria are increasingly recognized as a key target for therapeutic intervention in a range of diseases, most notably cancer. The inherent ability of Rhodamine 123 to accumulate in the mitochondria of living cells makes it an attractive candidate for the development of novel mitochondrially-targeted therapies. biotium.comlumiprobe.comlumiprobe.com

Research is actively exploring the use of Rhodamine 123 not just as a dye, but as a therapeutic agent itself or as a component of a larger drug delivery system. Studies have shown that at certain concentrations, Rhodamine 123 exhibits selective toxicity towards carcinoma cells compared to normal epithelial cells. researchgate.net This selective action is attributed to its accumulation in the highly active mitochondria of cancer cells, leading to disruption of mitochondrial function and subsequent cell death.

Furthermore, Rhodamine 123 is being investigated as a targeting moiety to deliver other therapeutic agents to the mitochondria. By conjugating anticancer drugs to Rhodamine 123, researchers aim to enhance their efficacy and reduce off-target side effects.

| Therapeutic Strategy | Mechanism of Action | Research Focus |

| Direct Cytotoxicity | Accumulation in carcinoma cell mitochondria, leading to functional disruption. | Investigating the selective killing of cancer cells with continuous exposure to Rhodamine 123. researchgate.net |

| Drug Delivery Vehicle | Conjugation with other anticancer drugs to facilitate mitochondrial targeting. | Development of novel drug-Rhodamine 123 conjugates for enhanced therapeutic efficacy. |

| Photodynamic Therapy | Acts as a tumor-targeting agent for laser-induced cell killing. | Determining the dose-response of various tumor cells to Rhodamine 123 in combination with laser phototherapy. nih.gov |

Development of Refined Methodologies for High-Throughput Screening in Drug Discovery

The process of drug discovery relies heavily on high-throughput screening (HTS) to identify promising lead compounds from vast chemical libraries. Rhodamine 123 is proving to be an invaluable tool in the development of refined HTS assays, particularly for identifying modulators of drug transporters like P-glycoprotein (P-gp), also known as MDR1. nih.govplos.org

Overexpression of P-gp is a major mechanism of multidrug resistance in cancer cells, as it actively pumps a wide range of chemotherapeutic drugs out of the cell. Rhodamine 123 is a well-established fluorescent substrate for P-gp. mdpi.com Therefore, changes in the intracellular accumulation of Rhodamine 123 can be used to screen for compounds that inhibit P-gp function.

Flow cytometry is a particularly powerful technique that can be coupled with Rhodamine 123 to enable high-throughput analysis of P-gp activity in large cell populations. nih.govnih.gov This approach allows for the rapid and quantitative assessment of thousands of compounds, accelerating the discovery of new drugs that can overcome multidrug resistance.

| Screening Application | Methodology | Key Advantages |

| P-glycoprotein (MDR1) Inhibition | Measuring the intracellular accumulation of Rhodamine 123 in the presence of test compounds. nih.govplos.org | Rapid, sensitive, and amenable to high-throughput formats. |

| Mitochondrial Toxicity | Assessing changes in mitochondrial membrane potential through Rhodamine 123 fluorescence. apexbt.comresearchgate.netnih.govresearchgate.net | Provides a direct measure of a compound's impact on mitochondrial health. |

| Cell Viability and Proliferation | Correlating Rhodamine 123 uptake with cellular metabolic state and cell cycle progression. nih.govnih.gov | Enables the identification of compounds with cytostatic or cytotoxic effects. |

Advancing Understanding of Complex Biological Interactions through Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components in isolation. Rhodamine 123, with its ability to provide quantitative data on mitochondrial function, is a valuable tool for building the comprehensive datasets required for systems-level analysis. nih.gov

By combining experimental data on Rhodamine 123 uptake and distribution with computational modeling, researchers can develop more accurate models of cellular processes such as energy metabolism, apoptosis, and drug resistance. For example, a computational model has been developed to better understand the relationship between Rhodamine 123 fluorescence and mitochondrial membrane potential, taking into account factors like dye transport and self-quenching. nih.gov

These integrated approaches can help to:

Unravel the complex interplay between mitochondrial function and other cellular pathways.

Identify key nodes in biological networks that can be targeted for therapeutic intervention.

Predict how cells will respond to different stimuli, such as drug treatment or environmental stressors.

| Systems Biology Application | Integrated Approach | Potential Insights |

| Mitochondrial Bioenergetics | Combining Rhodamine 123 fluorescence data with computational models of mitochondrial electrophysiology. nih.gov | A more quantitative understanding of the relationship between membrane potential and measured fluorescence. |

| Drug Resistance Mechanisms | Correlating P-gp expression levels with Rhodamine 123 efflux rates in different cell lines. nih.gov | Identifying factors that contribute to the development of multidrug resistance. |

| Cellular Response to Stimuli | Monitoring changes in Rhodamine 123 uptake in response to various treatments or genetic modifications. | Elucidating the signaling pathways that link external stimuli to changes in mitochondrial function. |

Potential in Personalized Medicine Applications and Diagnostic Modalities

The future of medicine lies in a more personalized approach, where treatments are tailored to the individual characteristics of each patient. Rhodamine 123 has the potential to play a significant role in this paradigm shift, both as a diagnostic tool and as a means to guide therapeutic decisions.

One promising application is in the assessment of multidrug resistance in cancer patients. By measuring the efflux of Rhodamine 123 from a patient's tumor cells, clinicians could potentially predict whether that patient is likely to respond to chemotherapy. This information could be used to select the most effective treatment regimen and avoid unnecessary toxicity from ineffective drugs. A study has demonstrated the use of Rhodamine 123 accumulation in peripheral blood CD8+ cells as a surrogate indicator to evaluate the in vivo effect of P-glycoprotein modulators. nih.gov

Furthermore, Rhodamine 123's sensitivity to mitochondrial membrane potential makes it a valuable probe for diagnosing mitochondrial dysfunction, which is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and metabolic syndromes. apexbt.comresearchgate.net The ability to assess mitochondrial function at the cellular level could lead to earlier diagnosis and the development of more targeted therapies for these conditions. The stainability of Rhodamine 123 may also indicate the activity of cell division and could be a valuable tool for evaluating the efficacy of antitumor drugs on cells. nih.gov

| Personalized Medicine/Diagnostic Application | Potential Use | Clinical Significance |

| Prediction of Chemotherapy Response | Measuring Rhodamine 123 efflux from patient-derived tumor cells to assess P-gp activity. nih.gov | Guiding the selection of effective chemotherapeutic agents and avoiding resistance. |

| Diagnosis of Mitochondrial Dysfunction | Assessing mitochondrial membrane potential in patient cells using Rhodamine 123 fluorescence. apexbt.comresearchgate.net | Enabling earlier and more accurate diagnosis of diseases associated with mitochondrial defects. |

| Monitoring Treatment Efficacy | Evaluating changes in Rhodamine 123 uptake in response to therapeutic interventions. nih.gov | Providing a real-time assessment of a treatment's impact on cellular metabolism and viability. |

Q & A

Q. How can Rhodamine 123 be optimized for mitochondrial membrane potential (ΔΨm) assessment in live-cell imaging?

Rhodamine 123 is a cationic dye that accumulates in mitochondria proportionally to ΔΨm. For live-cell imaging:

- Staining Protocol : Use 0.1–5 µM Rhodamine 123 in culture medium, incubate for 20–60 minutes at 37°C, and avoid light exposure to prevent photobleaching .

- Controls : Include carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 10–50 µM) as a positive control to collapse ΔΨm and confirm dye specificity .

- Detection : Monitor fluorescence at Ex/Em 507/529 nm. Reduced fluorescence indicates ΔΨm loss, common in apoptosis or metabolic stress .

Q. What methodological considerations are critical for using Rhodamine 123 in P-glycoprotein (P-gp) efflux assays?

Rhodamine 123 is a well-characterized P-gp substrate. Key steps include:

- Accumulation Assays : Pre-incubate cells with P-gp inhibitors (e.g., verapamil, cyclosporin A) to block efflux and measure intracellular fluorescence via flow cytometry .

- Kinetic Analysis : Use nonlinear regression and Lineweaver-Burk plots to compare efflux rates between wild-type and variant P-gp isoforms (e.g., 1236T-2677T-3435T) .

- Cell Viability : Ensure inhibitors do not alter cell viability, as false positives may arise from cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Rhodamine 123 efflux data across multidrug resistance (MDR) models?

Discrepancies may arise from differential expression of efflux transporters (e.g., P-gp vs. MRP1):

- Model Selection : Use isogenic cell lines (e.g., KBV20C vs. parental KB cells) to isolate transporter-specific effects .

- Inhibitor Panels : Test MRP1-specific inhibitors (e.g., MK-571) alongside P-gp blockers to dissect contributions from overlapping transporters .

- Quantitative HPLC : Validate intracellular Rhodamine 123 levels via HPLC to minimize fluorescence-based artifacts .

Q. What experimental strategies can elucidate flavonoid-mediated modulation of Rhodamine 123 transport in MRP-overexpressing cells?

Flavonoids like genistein alter MRP-associated efflux:

- Dose-Response Design : Co-incubate cells with flavonoids (50–200 µM) and Rhodamine 123, measuring intracellular retention over time .

- Membrane Potential Controls : Use DiOC5 to monitor changes in membrane potential, which may confound efflux measurements .

- Comparative Analysis : Contrast effects of flavonoids (e.g., quercetin) with known MRP inhibitors to assess specificity .

Q. How does Rhodamine 123 compare to TMRM or Safranin in high-resolution respirometry for ΔΨm quantification?

- Signal Linearity : Rhodamine 123 exhibits concentration-dependent fluorescence quenching at high ΔΨm, requiring careful titration to avoid saturation .

- Compatibility : Unlike TMRM, Rhodamine 123 is less prone to aggregation in lipid-rich environments but may require concurrent calibration with electron transport chain inhibitors .

- Multiparametric Use : Combine with tetramethylrhodamine ethyl ester (TMRE) for dual ΔΨm and redox state analysis in complex models .

Methodological Troubleshooting

Q. Why might Rhodamine 123 fail to localize to mitochondria in certain cell types?

- Membrane Permeability : Ensure cells are not over-confluent, as membrane integrity affects dye uptake .

- Efflux Interference : Pre-treat with efflux inhibitors if cells express high levels of ABC transporters (e.g., P-gp in cancer models) .

- Alternative Probes : Use MitoTracker Red CMXRos in cases of persistent localization failure, as it is less efflux-sensitive .

Q. How can researchers validate Rhodamine 123 as a specific probe for mitochondrial activity in dynamic systems like early embryogenesis?

- Time-Lapse Imaging : Track dye accumulation in real-time in developing embryos, correlating fluorescence with mitochondrial ultrastructure (e.g., via TEM) .

- Functional Knockdown : Use RNAi to silence mitochondrial genes (e.g., ATP synthase) and confirm reduced Rhodamine 123 retention .

Data Interpretation

Q. What statistical approaches are recommended for analyzing concentration-dependent Rhodamine 123 efflux kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.